molecular formula C6HBr2ClN2O4 B14475474 1,5-Dibromo-3-chloro-2,4-dinitrobenzene CAS No. 72168-03-7

1,5-Dibromo-3-chloro-2,4-dinitrobenzene

Cat. No.: B14475474
CAS No.: 72168-03-7
M. Wt: 360.34 g/mol
InChI Key: VZQYDQFKBNVAFG-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-chloro-2,4-dinitrobenzene is a halogenated aromatic compound featuring bromine atoms at positions 1 and 5, a chlorine atom at position 3, and nitro groups at positions 2 and 3. This arrangement of electron-withdrawing substituents creates a highly electron-deficient aromatic ring, which influences its reactivity, solubility, and applications in synthetic chemistry and materials science. The compound’s synthesis, as described in recent studies, involves multi-step halogenation and nitration processes, often serving as an intermediate in the development of advanced materials, such as host molecules for red phosphorescent organic light-emitting diodes (OLEDs) .

Properties

CAS No.

72168-03-7

Molecular Formula

C6HBr2ClN2O4

Molecular Weight

360.34 g/mol

IUPAC Name

1,5-dibromo-3-chloro-2,4-dinitrobenzene

InChI

InChI=1S/C6HBr2ClN2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H

InChI Key

VZQYDQFKBNVAFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)[N+](=O)[O-])Cl)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-3-chloro-2,4-dinitrobenzene typically involves multi-step reactions starting from benzene derivatives. The process includes:

    Nitration: Introduction of nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Introduction of bromine and chlorine atoms through electrophilic aromatic substitution reactions. Bromine can be introduced using bromine in the presence of a catalyst like iron(III) bromide, while chlorine can be introduced using chlorine gas in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-3-chloro-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions where the existing substituents direct the incoming electrophiles to specific positions on the benzene ring.

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine, chlorine, and catalysts such as iron(III) chloride.

    Nucleophilic Substitution: Strong nucleophiles like hydroxide ions in the presence of a base.

    Reduction: Reducing agents like tin and hydrochloric acid.

Major Products

    Substitution Reactions: Products with additional substituents on the benzene ring.

    Reduction Reactions: Products with amino groups replacing the nitro groups.

Scientific Research Applications

1,5-Dibromo-3-chloro-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-chloro-2,4-dinitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The electron-withdrawing nitro groups make the compound highly reactive towards nucleophiles, while the halogen atoms can participate in electrophilic substitution reactions. These interactions can affect various molecular pathways, leading to changes in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of halogenated dinitrobenzenes, which are characterized by their substitution patterns and functional group interactions. Below, key analogs are compared based on structural features, reactivity, and applications.

Structural and Functional Group Analysis

Compound Name Substituents (Positions) Molecular Formula Key Features
1,5-Dibromo-3-chloro-2,4-dinitrobenzene Br (1,5), Cl (3), NO₂ (2,4) C₆HBr₂ClN₂O₄ High steric hindrance; multiple electron-withdrawing groups; low solubility in water.
1-Chloro-2,4-dinitrobenzene (CDNB) Cl (1), NO₂ (2,4) C₆H₃ClN₂O₄ Widely used in enzymatic assays (e.g., GST activity); moderate solubility in organic solvents .
1-Fluoro-2,4-dinitrobenzene F (1), NO₂ (2,4) C₆H₃FN₂O₄ Enhanced electrophilicity compared to CDNB due to fluorine’s electron-withdrawing nature; used in biothiol adduct studies .
1,5-Difluoro-2,4-dinitrobenzene (DFDNB) F (1,5), NO₂ (2,4) C₆H₂F₂N₂O₄ Key intermediate in drug design; fluorine atoms improve thermal stability and reactivity .

Physicochemical Properties

Property This compound CDNB 1-Fluoro-2,4-dinitrobenzene
Molecular Weight (g/mol) 365.3 202.5 187.1
Boiling Point (°C) Not reported 381 315 (estimated)
Water Solubility Insoluble Slightly soluble Insoluble
LogP (Octanol-Water Partition) ~3.5 (estimated) 2.1 ~2.5

Research Findings and Gaps

  • Key Findings :

    • Substitution patterns (halogen type and position) dictate reactivity and application. Bromine/chlorine combinations enhance steric effects, while fluorine improves electrophilicity .
    • Enzymatic interactions (e.g., GST assays) are highly sensitive to halogen choice, with CDNB being the gold standard due to balanced reactivity and detectability .
  • Research Gaps: Limited data on the environmental fate and toxicity of this compound. Comparative studies on the OLED performance of brominated vs. fluorinated dinitrobenzene derivatives are scarce.

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